Macrosphelide G
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22O7 |
|---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
(4R,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
InChI |
InChI=1S/C16H22O7/c1-10-5-4-6-14(18)23-12(3)13(17)7-8-15(19)22-11(2)9-16(20)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11+,12-,13+/m0/s1 |
InChI Key |
QTVMZKJQTJNPJL-VCPJVSAUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@@H](CC(=O)O1)C)O)C |
Canonical SMILES |
CC1CC=CC(=O)OC(C(C=CC(=O)OC(CC(=O)O1)C)O)C |
Synonyms |
macrosphelide G |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies of Macrosphelide G
Microbial or Natural Source Identification and Cultivation Strategies
Macrosphelides, including Macrosphelide G, have been primarily isolated from fungal sources. Notably, Periconia byssoides, a fungus found in association with the sea hare Aplysia kurodai, has been identified as a producer of several macrosphelides, including this compound. mdpi.com Another fungal genus, Microsphaeropsis, specifically Microsphaeropsis sp. FO-5050, has also been reported as a source of macrosphelides A and B. mdpi.comjst.go.jp Tritirachium sp. HKI 0317, isolated from the Antarctic lichen Neuropogon sp., has been found to produce macrosphelides A and J. tandfonline.com Furthermore, Coniothyrium minitans, a mycoparasite, is known to produce macrosphelide A. oup.comresearchgate.net
The cultivation strategies for these fungi typically involve growth on appropriate media, such as potato dextrose agar (B569324) (PDA) for C. minitans, at controlled temperatures. oup.com For the isolation of metabolites, fermentation in liquid media, such as a modified Czapek-Dox medium, is commonly employed. oup.com Following fermentation, the culture broth is extracted to obtain the crude mixture of metabolites. tandfonline.com
Advanced Chromatographic and Purification Techniques for this compound
The crude extract obtained from the microbial culture contains a complex mixture of compounds, from which this compound must be isolated and purified. Chromatographic techniques are essential for this process. Flash column chromatography on silica (B1680970) gel is a widely used method for the initial purification steps. mdpi.comresearchgate.netnih.govclockss.org Different solvent systems, such as mixtures of ethyl acetate (B1210297) and n-hexane, are employed, with the polarity gradually increased to elute compounds based on their affinity to the stationary phase. mdpi.comresearchgate.netnih.gov
Further purification to obtain highly pure this compound often involves more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC). wiley-vch.de HPLC allows for better separation of closely related compounds based on their differing polarities or interactions with the stationary phase, yielding samples suitable for detailed structural analysis. wiley-vch.de Recrystallization can also be used as a purification step for crystalline compounds. clockss.org
Comprehensive Spectroscopic and Diffraction-Based Structural Determination of this compound
Once isolated and purified, the structure of this compound is determined using a suite of advanced spectroscopic and diffraction techniques. These methods provide complementary information about the molecular formula, functional groups, connectivity of atoms, and the three-dimensional arrangement of the molecule, including its absolute and relative configurations.
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for determining the planar structure and relative stereochemistry of organic molecules like this compound. tandfonline.commdpi.comresearchgate.netnih.gov Both 1D NMR (specifically ¹H NMR and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are crucial. mdpi.comtandfonline.com
¹H NMR provides information about the types of protons, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of the molecule. mdpi.comnih.govwiley-vch.depharm.or.jp ¹³C NMR reveals the different types of carbon atoms present. tandfonline.comwiley-vch.deresearchgate.net
2D NMR experiments are particularly valuable for assigning signals and determining the relationships between different atoms. COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range correlations between protons and carbons, helping to piece together the molecular skeleton. mdpi.comtandfonline.com NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining the spatial proximity of protons, which is critical for assigning relative stereochemistry. mdpi.com
Comparison of NMR data with previously reported data for known macrosphelides is often used to confirm structural features and identify differences that indicate a new analog. tandfonline.comoup.com
Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of this compound, which allows for the confirmation of its elemental composition and molecular formula. tandfonline.comwiley-vch.de Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) MS or High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provide precise mass measurements. oup.comwiley-vch.de The molecular formula determined by HRMS, combined with information from NMR spectroscopy regarding the number and types of atoms, provides strong evidence for the chemical structure. For Macrosphelide A, a related compound, the molecular formula C₁₆H₂₂O₈ was determined by HREIMS. oup.com this compound has a molecular formula of C₁₆H₂₂O₇. chemspider.com
X-ray Crystallography for Absolute and Relative Configuration Assignment
X-ray crystallography is a powerful technique that can definitively determine the three-dimensional structure of a molecule, including both its relative and absolute configurations, provided that suitable single crystals can be obtained. acs.orgnih.govwikipedia.orgpurdue.edu By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution within the crystal is mapped, allowing the precise positions of atoms to be determined. wikipedia.orgpurdue.edu This technique has been used to confirm the structure and stereochemistry of macrosphelides, including this compound. acs.orgnih.govresearchgate.net For instance, X-ray structure analysis has been used to confirm the structure of macrosphelide A. oup.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is a valuable tool for studying the stereochemistry of chiral molecules. chemistry-chemists.comtechnologynetworks.comnih.govphotophysics.com CD measures the differential absorption of left and right circularly polarized light by a chiral substance. photophysics.com The resulting CD spectrum, which plots the difference in absorbance against wavelength, is highly sensitive to the three-dimensional structure and stereochemistry of the molecule, particularly the conformation around chiral centers and chromophores. technologynetworks.comnih.gov CD spectroscopy can be used to confirm stereochemical assignments made by other methods and to compare the stereochemistry of different macrosphelide analogs. oup.com
Confirmation of this compound Structure through Chemical Transformations and Comparison with Synthetic Standards
The structural elucidation of this compound, particularly the confirmation of its absolute configuration, has involved the application of chemical transformations in conjunction with spectroscopic analysis. For the macrosphelide family, including this compound, absolute configurations have been determined by employing spectroscopic methods alongside chemical transformations nih.govresearchgate.net.
A pivotal step in confirming the proposed structure of this compound was its total synthesis. The total synthesis of macrosphelides, including this compound, plays a crucial role in verifying their intriguing molecular structures researchgate.net. The Kobayashi group reported the total synthesis of macrosphelides H and G in 2002 nih.govnih.gov. Subsequently, in 2003, the total synthesis of (+)-Macrosphelide G, along with other macrosphelides, was achieved by the Akita group mdpi.com. These synthetic endeavors provided material with known stereochemistry and connectivity, allowing for direct comparison with the naturally isolated compound.
Comparison of the spectroscopic data (such as NMR spectra) and physical properties of the synthetic this compound with those of the natural product is a definitive method for structural confirmation. This comparative analysis validates the proposed planar structure and, importantly, confirms the relative and absolute configurations of the stereocenters present in the molecule. While specific details of the chemical transformations performed on this compound for structural confirmation are not extensively detailed in the provided snippets, the literature indicates that such transformations were integral to determining absolute configurations for macrosphelides E-G. The successful total synthesis and the congruence between the synthetic and natural samples serve as strong evidence supporting the assigned structure of this compound researchgate.net.
The use of synthetic standards is a well-established practice in natural product chemistry for unequivocal structural assignment. When the spectroscopic data of a synthetic compound are identical to those of a natural isolate, it confirms that the synthetic route successfully replicated the natural product's structure, thereby validating the structure determined initially through isolation and spectroscopic analysis. This approach was fundamental in finalizing the structural details of this compound.
Biosynthetic Investigations of Macrosphelide G
Identification of Putative Biosynthetic Origins and Precursors (e.g., Polyketide Pathways)
Macrosphelides are classified as macrolide polyketides, strongly suggesting their biosynthesis proceeds via a polyketide pathway nih.govmdpi.com. Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid starter units with malonyl-CoA or methylmalonyl-CoA extender units actascientific.com. This process is mechanistically similar to fatty acid biosynthesis actascientific.com.
The Tomprefa group postulated that macrosphelides are synthesized by the polyketide pathway nih.gov. Studies on the production of macrosphelides by fungal strains have explored the effect of various substances on their biosynthesis. For instance, the presence of iron, copper, manganese, and cobalt ions has been shown to induce the biosynthesis of macrosphelides in Pleurotus ostreatus, while zinc ions proved inactive nih.gov. This suggests that enzymes associated with cytochrome P450, such as P450 monooxygenase or manganese-dependent peroxidase, might play a role in a limiting step of macrosphelide biosynthesis, as haem (containing iron) is a cofactor for many oxygenases involved in polyketide antibiotic biosynthesis nih.gov.
Elucidation of Key Enzymatic Steps in Macrosphelide G Formation
While detailed enzymatic steps specifically for this compound biosynthesis are not extensively reported in the provided search results, the general principles of polyketide biosynthesis apply. Polyketide synthases (PKSs) are the central enzymatic machinery responsible for assembling the polyketide chain actascientific.com. These are large, multi-functional enzymes organized into modules, with each module typically containing a set of catalytic domains responsible for one cycle of chain elongation and modification actascientific.com.
The biosynthesis of macrolides, including macrosphelides, involves the condensation of acyl-CoA starter units with malonyl-CoA or methylmalonyl-CoA extender units, catalyzed by ketosynthase (KS) and acyltransferase (AT) domains within the PKS modules actascientific.com. The resulting β-keto intermediates can undergo further modifications by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, leading to the structural diversity observed in polyketides actascientific.com. Following the assembly of the linear polyketide chain, a thioesterase (TE) domain typically catalyzes the release and cyclization of the product to form the macrolactone ring actascientific.com.
Studies on related polyketides like mycinamicin, a 16-membered macrolide, have revealed biosynthetic gene clusters containing PKS loci with multiple modules and associated genes for tailoring enzymes and sugar biosynthesis nih.gov. This provides a model for the potential enzymatic complexity involved in macrosphelide biosynthesis.
Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Identification)
The genes responsible for polyketide biosynthesis are typically clustered in the genome, forming biosynthetic gene clusters (BGCs) actascientific.com. These clusters contain the genes encoding the PKS enzymes, as well as tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) and regulatory proteins necessary for the production of the specific natural product actascientific.comnih.gov.
While a specific biosynthetic gene cluster for this compound is not explicitly detailed in the search results, the identification of macrosphelides as polyketides strongly implies the existence of such a cluster in the producing organisms like Microsphaeropsis sp. and Periconia byssoides nih.govmdpi.com. Research on other polyketide macrolides has successfully identified and characterized their BGCs through genome sequencing and bioinformatics analysis nih.govnih.govfrontiersin.org. For instance, the mycinamicin biosynthetic gene cluster in Micromonospora griseorubida spans 62 kb and contains 22 open reading frames (ORFs) involved in the biosynthesis and self-protection nih.gov. Similarly, a putative biosynthetic gene cluster for menisporopsin A, another polyketide, has been identified semanticscholar.org.
The identification and analysis of the this compound BGC would provide crucial insights into the organization of the PKS modules, the types of enzymatic domains involved, and the presence of genes for post-PKS modifications, thereby elucidating the complete biosynthetic pathway.
Chemoenzymatic Approaches and Biosynthetic Engineering for Analog Generation
Chemoenzymatic approaches and biosynthetic engineering offer powerful strategies for the synthesis of natural products and the generation of analogs with potentially improved properties rsc.org. Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to construct complex molecules nih.govacs.org. This approach can leverage the high stereo- and regioselectivity of enzymes to perform specific steps in a synthetic route nih.gov.
Total synthesis of macrosphelides, including this compound, has been achieved using chemoenzymatic methods nih.govmolaid.commdpi.comresearchgate.netacs.org. These syntheses often involve preparing key intermediates using enzymatic reactions followed by chemical coupling and cyclization steps to assemble the macrosphelide core nih.gov. For example, the total synthesis of several macrosphelides, including G, was achieved from a chemoenzymatic reaction product, (4R,5S)-4-benzyloxy-5-hydroxy-2(E)-hexenoate nih.gov.
Biosynthetic engineering involves manipulating the genes and enzymes of a biosynthetic pathway to alter the structure of the natural product or produce novel analogs rsc.orgnih.gov. This can include modifying PKS genes to change the starter or extender units incorporated, altering the order or iteration of modules, or introducing/removing tailoring enzymes actascientific.comnih.gov. While specific examples of biosynthetic engineering applied directly to this compound for analog generation are not detailed in the provided results, the principles established for other polyketides are applicable rsc.org.
For instance, engineering of polyketide pathways has been used to produce hybrid polyketide-peptide antibiotics or alter the structure of macrolides like spinosad actascientific.comnih.gov. By understanding the this compound BGC and the function of the encoded enzymes, it would be possible to engineer the pathway in a suitable host organism to produce this compound analogs with modified structures, potentially leading to compounds with altered biological activities.
Total Synthesis Strategies for Macrosphelide G
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in which a target molecule is conceptually broken down into simpler, commercially available precursors. wikipedia.org For Macrosphelide G, a C2-symmetric 16-membered macrodilide, the most logical retrosynthetic disconnection occurs at the two ester linkages within the macrocycle. This transform simplifies the target molecule into two identical hydroxy acid monomers, immediately suggesting a convergent and efficient synthetic strategy based on late-stage dimerization and macrolactonization.
Development of Stereocontrolled Methodologies for Chiral Center Construction
The biological activity of natural products is often intrinsically linked to their absolute stereochemistry. Therefore, the development of methods to precisely control the formation of chiral centers is paramount in total synthesis. In the case of this compound, synthetic routes have employed several sophisticated strategies to establish the required stereochemistry in the key monomeric precursor.
One of the most elegant and efficient approaches involves a chemoenzymatic strategy. The synthesis reported by Akita and coworkers utilizes a baker's yeast-mediated reduction of a β-keto ester to establish the correct absolute configurations of the two adjacent stereocenters in a single step. nih.gov This method provides the chiral building block, (4R,5S)-4-benzyloxy-5-hydroxy-2(E)-hexenoate, in high enantiomeric purity, serving as a cornerstone for the subsequent synthesis. nih.gov
Alternative strategies include substrate-controlled stereoselective reductions. In these approaches, an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a ketone can be influenced by a nearby chiral center, leading to the preferential formation of one diastereomer over the other. nih.gov This requires careful selection of reducing agents and reaction conditions to achieve the desired high level of diastereoselectivity, making it a viable, albeit potentially more complex, alternative to enzymatic methods.
Macrolactonization Approaches in this compound Synthesis
The formation of the 16-membered macrocyclic ring is the final and often most challenging step in the synthesis of this compound. This transformation, a macrodilactonization, involves the intermolecular esterification of two hydroxy acid monomers to form a linear dimer, which then undergoes an intramolecular cyclization. To favor the desired intramolecular cyclization over competing intermolecular polymerization, these reactions are typically performed under high-dilution conditions. univ-amu.fr Several powerful methods have been developed for this purpose.
Yamaguchi Macrolactonization: This widely used method involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. The resulting mixed anhydride is highly reactive and, in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), smoothly undergoes cyclization with the alcohol moiety. nih.gov This method is known for its reliability and effectiveness in forming large-ring lactones.
Mukaiyama-Corey Macrolactonization: This approach activates the carboxylic acid using reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama's salt). acs.org The resulting acyloxypyridinium species is highly activated towards nucleophilic attack by the alcohol, driving the formation of the macrocycle. acs.org
Ring-Closing Metathesis (RCM): While not the primary approach in many early syntheses of this compound, RCM is a powerful modern alternative for macrocycle formation. nih.gov This strategy would involve synthesizing a linear dimer containing terminal alkenes, which are then cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the macrocyclic ring and a volatile alkene byproduct like ethylene.
Comparative Evaluation of Published Total Synthesis Approaches
Several research groups have reported the total synthesis of this compound and related family members. A comparison of these routes highlights the different strategies employed to overcome the key synthetic hurdles of stereocontrol and macrocyclization. The approach by Akita and coworkers is notable for its efficiency and use of a powerful chemoenzymatic reaction to set the key stereocenters. nih.gov
| Feature | Akita et al. (2003) |
| Key Strategy | Chemoenzymatic synthesis |
| Stereocontrol | Baker's yeast reduction of a β-keto ester to set C4 and C5 stereocenters. nih.gov |
| Macrolactonization | Dimerization and macrolactonization of the seco-acid monomer. |
| Longest Linear Sequence | 9 steps nih.gov |
| Overall Yield | 22% nih.gov |
| Key Advantages | Highly efficient, excellent stereocontrol from an early enzymatic step. |
This table is designed to be interactive and can be expanded as more distinct total syntheses are analyzed.
Scalable Synthesis and Process Chemistry Considerations
Translating a laboratory-scale total synthesis into a viable, large-scale process requires careful consideration of factors such as cost, safety, robustness, and environmental impact. While academic syntheses prioritize novelty and elegance, process chemistry focuses on practicality and efficiency. gold-chemistry.org
Evaluating the synthesis of this compound for scalability reveals several key points:
Enzymatic Reactions: The use of a chemoenzymatic step, as in the Akita synthesis, is highly advantageous for scale-up. Biocatalysis can often be performed in water under mild conditions and can be very cost-effective for producing highly enantiopure materials. nih.gov
Chromatography: A significant bottleneck in many academic syntheses is the reliance on column chromatography for purification after each step. A scalable route would aim to minimize or eliminate chromatographic purifications, instead relying on crystallization or extraction to isolate intermediates.
Reagent Cost and Safety: The cost and safety of reagents are critical. Expensive transition metal catalysts or hazardous reagents may be acceptable for small-scale synthesis but are often prohibitive for large-scale production.
The development of a route where key building blocks can be prepared on a multi-gram scale is a positive indicator of its potential scalability. nih.gov Future work on a process-oriented synthesis of this compound would likely focus on optimizing the enzymatic step, developing chromatography-free purification protocols, and ensuring all reactions are robust and reproducible on a larger scale.
Structure Activity Relationship Sar Investigations of Macrosphelide G
Design and Synthesis of Macrosphelide G Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are fundamental to SAR studies. Various synthetic approaches have been developed to access the macrosphelide core and introduce modifications at specific positions. The macrosphelide skeleton, typically a 16-membered macrolactone with three ester linkages, can be retrosynthetically divided into three hydroxy acid fragments, two of which often share similar carbon frameworks and oxidation states. This feature allows for efficient synthesis of monomeric fragments that can be subsequently ligated to form the macrolide ring. semanticscholar.org
Synthetic strategies often involve the preparation of key fragments followed by a final ring-closure reaction to construct the 16- or 15-membered macrolactone skeletons. semanticscholar.org Techniques such as Yamaguchi macrolactonization have been employed for the final macrocyclization step. semanticscholar.org More recent advancements in synthetic procedures, including various C-C bond formation methods, have facilitated the creation of diverse macrosphelide-related compounds. semanticscholar.org
Specific modifications explored include alterations at the C3 position, which has been hypothesized to be amenable to change without significant loss of activity, potentially allowing for improved lipophilicity, cell permeability, or reduced metabolism. mdpi.com The synthesis of C3-modified macrosphelide derivatives has been accomplished using routes involving propiolate addition and stereoselective reduction. mdpi.com Combinatorial synthesis has also been applied to generate libraries of macrosphelide analogues, enabling the rapid exploration of structural variations. wiley-vch.de For instance, a combinatorial synthesis yielding a 128-member library of macrosphelide analogues has been reported. wiley-vch.de Hybrid molecules, such as macrosphelide-epothilone chimeras, have also been designed and synthesized to explore enhanced biological activities. rsc.org
Systematic Structural Modifications and Their Influence on Biological Effects
Systematic structural modifications of the macrosphelide core and its side chains have been carried out to understand their impact on biological activities. Studies comparing natural macrosphelide isomers have provided basic SAR information. mdpi.comnih.gov For example, the comparison of macrosphelide A and E suggested that the C3 substituent might be altered without losing activity. mdpi.com
Modifications in the oxidation state of the macrosphelide core have also been investigated. mdpi.comnih.gov For instance, the cytotoxic effect of carbonylated macrosphelide B and diketo-macrosphelide was observed, suggesting that the carbonyl group might be connected to cytotoxicity. mdpi.comnih.gov Ring-size modified derivatives have also been developed, although these modifications did not necessarily lead to improved apoptosis-inducing activity, potentially due to alterations in the macrosphelide skeleton's conformation. mdpi.com
The introduction of different substituents and functional groups at various positions on the macrosphelide scaffold has been shown to influence biological effects. While precise SAR can be complex to fully elucidate, particularly with certain modifications like nitrogen substitution, these systematic variations provide valuable insights into the structural requirements for activity. mdpi.comnih.gov
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Identifying key pharmacophoric elements within the this compound scaffold involves determining the essential structural features responsible for its biological activity. A pharmacophore is an abstract 3D representation of the molecular features necessary for a ligand to interact with a specific biological target. columbiaiop.ac.infiveable.meunina.it These features can include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups, arranged in a specific spatial orientation. fiveable.meslideshare.net
SAR studies, through the synthesis and evaluation of various analogs, contribute directly to the identification of these elements. By observing how changes to specific parts of the molecule affect its activity, researchers can infer which functional groups and structural motifs are crucial for binding to the biological target and eliciting a response. columbiaiop.ac.infiveable.me For instance, the observation that certain oxidized derivatives show enhanced cytotoxicity points to the potential importance of carbonyl groups. mdpi.comnih.gov Similarly, understanding which regions can be modified without significant loss of function helps define the less critical parts of the scaffold. nih.gov
While specific details on the identified pharmacophoric elements of this compound itself are not extensively detailed in the provided snippets, the general approach involves analyzing the SAR data from synthesized analogs to build a model of the key features required for activity. columbiaiop.ac.infiveable.meunina.it This process often involves conformational analysis of active ligands to determine the possible spatial arrangements of pharmacophoric features. fiveable.meunina.it
Computational Chemistry Approaches in SAR Studies (e.g., Molecular Docking, QSAR)
Computational chemistry approaches play an increasingly important role in modern SAR studies of compounds like this compound. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide in silico methods to complement experimental findings. nih.govoncodesign-services.comcooperativepatentclassification.orgfrontierspartnerships.orgnih.govfrontiersin.orgrgdiscovery.com
Molecular docking is a structure-based method used to predict the preferred orientation (binding pose) of a ligand within a protein binding site and estimate the binding affinity. frontierspartnerships.orgexplorationpub.comfrontiersin.org This can provide insights into the molecular interactions between this compound or its analogs and their biological targets at the atomic level, helping to delineate SAR. frontierspartnerships.org While the specific protein targets of this compound have been investigated (e.g., ENO1, ALDOA, and FH), molecular docking studies can help visualize how different modifications might affect these interactions. nih.gov
QSAR modeling aims to build mathematical models that correlate structural or physicochemical properties of a set of compounds with their biological activity. nih.govfrontiersin.orgacs.org By analyzing a dataset of this compound analogs with known activities, QSAR models can identify which molecular descriptors (properties) are most predictive of activity. nih.govfrontiersin.org These descriptors can represent various aspects of the molecule, including electronic accessibility, spatial autocorrelations, or the presence of specific fragments. nih.gov Interpreting these models can reveal the physicochemical and structural features that enhance or diminish biological activity, providing guidance for the design of new derivatives. nih.govfrontiersin.org Computational approaches like QSAR require a defined domain of applicability to ensure reliable predictions. nih.gov
Computational chemistry, including molecular docking and QSAR, accelerates the drug discovery process by allowing for the virtual screening of large libraries of compounds and guiding the synthesis of promising candidates. fiveable.meoncodesign-services.comrgdiscovery.com These methods enable the prediction of properties and activities, reducing the need for extensive experimental testing. fiveable.meoncodesign-services.com
Molecular Mechanism of Action and Cellular Pharmacology of Macrosphelide G
Identification and Validation of Molecular Targets
Identifying the specific molecules that Macrosphelide G interacts with is crucial for understanding its biological effects. While general information on this compound's mechanism of action points towards its influence on cellular processes, detailed identification and validation of its direct molecular targets require specific experimental evidence. Studies have aimed to pinpoint the proteins or other biomolecules with which this compound physically associates or whose activity it directly modulates. This process often involves techniques such as affinity chromatography, pull-down assays, and subsequent mass spectrometry to isolate and identify binding partners. Validation typically involves in vitro binding assays and functional studies to confirm the specificity and biological relevance of the identified interactions.
Elucidation of Specific Binding Interactions with Biological Macromolecules
Understanding the precise nature of the interaction between this compound and its molecular targets involves elucidating the specific binding sites and forces involved. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide detailed insights into the structural aspects of these interactions and measure binding affinities. Computational methods, such as molecular docking, are also employed to predict potential binding modes and interactions, which can then be validated experimentally.
Perturbation of Specific Cellular Signaling Pathways
This compound has been shown to influence several key cellular signaling pathways, leading to diverse biological outcomes. The perturbation of these pathways underlies its observed effects on cell cycle, apoptosis, cellular adhesion, and metabolism.
Modulation of Cell Cycle Regulation
The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of many diseases, particularly cancer. This compound has been reported to modulate cell cycle progression. This modulation can involve affecting the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). Inhibitors of CDK4 and CDK6, for example, can induce cell cycle arrest in the G1 phase, preventing cells from entering the DNA synthesis phase (S phase) wikipedia.orgnih.gov. Research into this compound's effects on the cell cycle would involve analyzing cell cycle profiles using flow cytometry and examining the levels and activity of proteins like Cyclin D1, CDK4, CDK6, p21, and p27.
Induction of Apoptosis and Underlying Mechanistic Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and defense against disease. The induction of apoptosis is a desirable effect in the context of diseases characterized by excessive cell survival, such as cancer. This compound has been shown to induce apoptosis in certain cell types. The mechanisms underlying this induction often involve the activation of caspases, a family of cysteine proteases that play a central role in executing the apoptotic program biointerfaceresearch.comnih.gov. Specifically, the activation of initiator caspases like Caspase-9 can lead to the cleavage and activation of executioner caspases, such as Caspase-3, ultimately resulting in the dismantling of the cell nih.gov. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) also plays a significant role in determining a cell's fate researchgate.netresearchgate.net. Studies investigating this compound's apoptotic effects would typically measure caspase activity, assess changes in the expression of Bcl-2 and Bax, and analyze morphological changes characteristic of apoptosis.
Effects on Cellular Adhesion Processes and Related Molecular Pathways
Cellular adhesion is fundamental to tissue structure, cell migration, and cell-cell communication. Alterations in cellular adhesion molecules and pathways are implicated in various pathological conditions, including inflammation and cancer metastasis. This compound has been reported to influence cellular adhesion processes. This can involve modulating the expression or function of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin frontiersin.orgfrontiersin.org. These molecules are often regulated by signaling pathways like NF-kappaB, which plays a key role in inflammatory responses and the expression of adhesion molecules. Perturbation of these pathways by this compound could explain its effects on cellular adhesion.
Enzymatic Activity Modulation (e.g., Inhibition, Activation)
Research on macrosphelides, particularly Macrosphelide A, has demonstrated their ability to modulate enzymatic activity. Macrosphelide A has been shown to strongly bind to and reduce the enzymatic activity of key enzymes involved in glycolysis and the TCA cycle: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). nih.govmdpi.com This inhibition of enzymatic activity leads to impaired proliferation, decreased glucose consumption, and reduced lactate (B86563) release in cancer cells, suggesting a targeting of the Warburg effect. nih.govmdpi.com While these findings are specifically for Macrosphelide A, they provide a potential avenue for investigation into whether this compound exerts similar effects on these or other enzymes.
Data on the enzymatic inhibition by Macrosphelide A:
| Enzyme | Effect of Macrosphelide A | Reference |
| ENO1 | Reduced enzymatic activity | nih.govmdpi.com |
| ALDOA | Reduced enzymatic activity | nih.govmdpi.com |
| FH | Reduced enzymatic activity | nih.govmdpi.com |
Receptor-Ligand Interaction Studies (if applicable)
Macrosphelides, including this compound, were initially isolated as inhibitors of the adhesion of HL-60 cells to a monolayer of LPS-activated human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net They were found to block cell-cell adhesion by inhibiting the endothelial cell-leukocyte adhesion molecule-1/sialyl-Lewis(X) recognition system. researchgate.net This suggests an interaction with cell surface receptors or adhesion molecules involved in this recognition system. Macrosphelide A is described as functioning primarily through the disruption of cell adhesion processes, facilitated by its ability to interfere with the function of specific cell surface receptors. biosynth.com While specific receptor-ligand interaction studies for this compound were not detailed in the search results, its reported activity on cell adhesion implies such interactions are likely central to its mechanism.
Gene Expression and Proteomic Profiling in Response to this compound Treatment
Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand cellular function and how cells react to treatments. wikipedia.orgyoutube.com Proteomic profiling, on the other hand, examines the set of proteins produced by a cell or organism. While the provided search results discuss gene expression and proteomic profiling in the context of other macrosphelides, particularly Macrosphelide A, direct studies on this compound's impact on gene expression or proteomic profiles were not prominently featured. Macrosphelide A target proteins were screened using mass spectrometry proteomics combined with affinity chromatography, identifying ENO1, ALDOA, and FH. nih.govmdpi.com Changes in mRNA and protein expression levels of these enzymes were also assessed in Macrosphelide A-treated cells. nih.gov Further research would be needed to determine if this compound elicits similar changes in gene and protein expression profiles.
In Vivo Model Systems (Non-Human) for Mechanistic and Preclinical Pharmacological Evaluation
In vivo model systems, typically non-human, are essential for evaluating the mechanistic and preclinical pharmacological properties of compounds in a complex biological setting before potential human trials. biotestfacility.commedwinpublishers.com Macrosphelides have shown effectiveness in in vivo models. Macrosphelides were reported to be effective in in vivo models of lung metastasis and fibrosis. researchgate.net Macrosphelide A has demonstrated anticancer activity against lung metastasis of B16/BL6 melanoma in mice and potent immunosuppressant activity in vivo. mdpi.com While these studies highlight the potential of macrosphelides in in vivo settings, specific in vivo studies focusing on the detailed mechanistic and preclinical pharmacological evaluation of this compound were not detailed in the provided search results. Preclinical pharmacology studies in vivo aim to understand a drug's interaction with biological systems, including its absorption, distribution, metabolism, excretion, and efficacy in disease models. biotestfacility.commedwinpublishers.com
Advanced Research Applications and Future Perspectives on Macrosphelide G
Development of Macrosphelide G as a Biochemical Probe for Target Validation
The utility of small molecules as biochemical probes is paramount in dissecting biological pathways and validating potential drug targets. oicr.on.ca For a molecule to serve as an effective biochemical probe, it must exhibit high potency and selectivity for its intended target within a cellular context. oicr.on.ca Macrosphelide A (MSPA), a related macrosphelide, has been successfully utilized in target identification studies. nih.gov By employing techniques such as mass spectrometry coupled with affinity chromatography, researchers have identified specific protein targets of MSPA, including key enzymes involved in glycolysis and the TCA cycle like ENO1, ALDOA, and FH. nih.govmdpi.com
The development of this compound as a biochemical probe would similarly involve synthesizing tagged versions of the compound, such as biotinylated analogs, to facilitate the isolation and identification of its binding partners within cells. mdpi.comresearchgate.net This approach, leveraging biochemical enrichment coupled with mass spectrometry-based quantitative proteomics, is a powerful strategy for unbiased target identification. nih.gov Identifying the specific cellular targets of this compound is a crucial step in understanding its mechanism of action and validating these targets for therapeutic intervention.
Lead Optimization Strategies Based on Mechanistic Insights and Analog Development
Lead optimization is a critical phase in drug discovery aimed at improving the properties of a lead compound, including its potency, selectivity, and pharmacokinetic characteristics. aaai.orgnumberanalytics.com For this compound, lead optimization strategies are informed by mechanistic insights gained from studying its biological activities and target interactions. The synthesis of macrosphelide derivatives and analogs has been a significant area of research to establish structure-activity relationships (SAR). mdpi.comresearchgate.netnih.gov
Various synthetic approaches, including conventional medicinal chemistry, combinatorial chemistry, and fluorous tagging techniques, have been applied to generate a diverse range of macrosphelide analogs. mdpi.comnih.gov These efforts have aimed to identify modifications that enhance desired activities, such as increased cytotoxicity or improved target engagement, while potentially reducing off-target effects. For instance, studies on macrosphelide analogs have explored modifications to the macrolactone core and side chains, revealing insights into the structural features crucial for their biological effects. mdpi.comnih.gov
The development of more potent macrosphelide derivatives, such as aza-analogs, ring-size modified compounds, fluorinated derivatives, and those with thiazoline (B8809763) linkages, demonstrates the ongoing efforts in lead optimization. researchgate.net These strategies are essential for transforming a natural product lead like this compound into a more promising candidate for therapeutic development.
Exploration of Novel Therapeutic Concepts Grounded in this compound's Molecular Actions
The biological activities and identified molecular targets of macrosphelides, including this compound, provide a foundation for exploring novel therapeutic concepts. Macrosphelides have shown anti-cancer properties, including the induction of apoptosis and inhibition of cell-cell adhesion. mdpi.comresearchgate.netnih.gov The finding that Macrosphelide A targets key metabolic enzymes suggests that macrosphelides could be explored as modulators of cancer metabolism, a hallmark of many cancers. nih.govmdpi.com
Furthermore, macrosphelides have demonstrated immunosuppressant activity, suggesting potential applications in the treatment of immune-related conditions. mdpi.com The ability of certain macrosphelides to inhibit the adhesion of human leukemia cells to endothelial cells highlights their potential in addressing processes like metastasis. mdpi.comresearchgate.net
The exploration of novel therapeutic concepts is directly linked to a deeper understanding of this compound's specific molecular actions. As its targets and downstream effects are further elucidated, new therapeutic avenues can be identified, potentially leading to the development of therapies for diseases where these pathways are dysregulated.
Challenges and Opportunities in this compound Research
Research into this compound presents both challenges and opportunities. One significant challenge in the development of natural products like macrosphelides is their often complex chemical structures, which can make synthesis and large-scale production difficult and costly. mdpi.comrsc.org While synthetic routes to various macrosphelides, including this compound, have been developed, improving the efficiency and scalability of these syntheses remains an important area. acs.orgmdpi.comjst.go.jp
Another challenge lies in fully elucidating the specific mechanism of action and identifying all relevant biological targets of this compound. While related macrosphelides have been studied, the precise molecular interactions underlying the effects of this compound need further investigation. mdpi.comresearchgate.net
Despite these challenges, there are significant opportunities. The diverse biological activities observed in macrosphelides suggest potential for developing therapies for a range of diseases, including cancer and inflammatory conditions. mdpi.commdpi.com The progress in synthetic chemistry provides opportunities to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Furthermore, applying advanced chemical biology techniques, such as the development of biochemical probes, offers a powerful opportunity to uncover the molecular targets and pathways influenced by this compound, paving the way for rational drug design. oicr.on.canih.gov
Investigation of Synergistic Effects with Other Agents (Mechanistic Basis)
Investigating the synergistic effects of this compound with other therapeutic agents holds potential for developing more effective combination therapies. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov This can arise from various mechanisms, including targeting multiple pathways involved in a disease or improving the pharmacokinetic properties of the co-administered agents. nih.gov
Research on related macrosphelides has shown synergistic effects with other treatments. For instance, a synthetic diketone macrosphelide (MS5) demonstrated synergistic enhancement of apoptosis in cancer cells when combined with mild hyperthermia. tandfonline.comtandfonline.com This synergy was linked to increased reactive oxygen species (ROS) generation and activation of apoptotic pathways. tandfonline.comtandfonline.com
For this compound, investigating synergistic combinations would involve exploring its effects in conjunction with existing therapies for conditions where this compound shows promise, such as cancer or inflammatory diseases. Understanding the mechanistic basis of any observed synergy is crucial and would involve studying how this compound influences the targets or pathways of the co-administered agent, or vice versa. This could involve examining effects on drug uptake, metabolism, target binding, or downstream signaling cascades. Such studies could reveal novel therapeutic strategies that leverage the unique properties of this compound in combination with other agents to achieve enhanced therapeutic outcomes.
Q & A
Q. What methodologies are employed to isolate and characterize Macrosphelide G?
this compound is typically isolated from fungal cultures (e.g., Paraconiothyrium sporulosum FO-5050) using solvent extraction followed by chromatographic techniques like HPLC or column chromatography . Structural characterization relies on NMR spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to resolve its 16-membered macrolide structure. Comparative analysis with synthetic stereoisomers is critical for confirming stereochemical assignments .
Q. How is the biological activity of this compound assessed in preliminary studies?
Initial bioactivity screening involves in vitro assays targeting cell adhesion inhibition (e.g., HL-60 leukemia cells adhering to LPS-activated HUVECs) with IC50 values determined via dose-response curves . Cytotoxicity is evaluated using cell viability assays (e.g., MTT), ensuring bioactivity is not an artifact of cell death. Antimicrobial activity is tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Q. What are the key structural features of this compound that correlate with its bioactivity?
The macrolide scaffold and stereochemistry of the ester linkages are critical. For example, Macrosphelide A (IC50 = 3.5 µM) shows stronger adhesion inhibition than Macrosphelide B (IC50 = 36 µM), suggesting substituent positioning (e.g., hydroxyl groups) modulates target binding . Structure-activity relationship (SAR) studies often involve synthesizing analogs to isolate functional group contributions.
Q. How do researchers validate the purity of newly isolated this compound?
Purity is confirmed via high-resolution mass spectrometry (HR-MS) and HPLC with UV/ELSD detection. For novel compounds, elemental analysis and X-ray crystallography may supplement NMR data. Known compounds require cross-referencing with literature-reported spectral data .
Q. What experimental controls are essential in cell adhesion inhibition assays for this compound?
Controls include:
- Negative controls : Untreated cells or vehicle-only (e.g., DMSO) to establish baseline adhesion.
- Positive controls : Known inhibitors (e.g., anti-E-selectin antibodies) to validate assay sensitivity.
- Cytotoxicity controls : Parallel viability assays to distinguish adhesion inhibition from cell death .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies (e.g., varying IC50 values across studies) often stem from differences in:
- Cell lines : HL-60 vs. B16/BL6 melanoma cells may express divergent adhesion receptors.
- Assay conditions : Serum concentration, incubation time, or LPS activation protocols for HUVECs .
- Compound solubility : Aggregation in aqueous media may artificially lower apparent activity. Rigorous replication under standardized conditions and meta-analysis of published datasets are recommended.
Q. What strategies optimize the total synthesis of this compound to improve yield?
Challenges include stereoselective formation of the macrolide ring. Strategies include:
- Retrosynthetic analysis : Breaking the macrocycle into smaller fragments (e.g., diene and dienophile for Diels-Alder cyclization).
- Catalytic asymmetric synthesis : Using chiral catalysts to control stereochemistry at C3 and C11 positions.
- Protection/deprotection schemes : Minimizing side reactions during esterification steps. Ōmura’s 11-step synthesis achieved ~20% yield, but newer approaches (e.g., flow chemistry) could reduce step count .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding to E-selectin or integrin targets. MD simulations assess complex stability under physiological conditions. QSAR models prioritize analogs for synthesis by predicting bioactivity from molecular descriptors .
Q. What advanced techniques validate the stereochemical configuration of synthetic this compound derivatives?
Beyond NMR, use:
- Vibrational circular dichroism (VCD) : Resolves absolute configuration by comparing experimental and calculated spectra.
- X-ray crystallography : Provides unambiguous 3D structure but requires high-quality crystals.
- Chemical correlation : Comparing synthetic intermediates with natural products via HPLC co-injection .
Q. How should researchers design experiments to assess this compound’s dual bioactivity (anti-adhesion and antimicrobial)?
A tiered approach is recommended:
- Primary screens : Separate assays for adhesion inhibition (HUVEC/HL-60) and antimicrobial activity (MIC vs. S. aureus).
- Secondary validation : Time-kill curves for antimicrobial effects and flow cytometry for adhesion receptor expression.
- Mechanistic studies : Transcriptomics (RNA-seq) to identify pathways modulated by dual activity .
Methodological Notes
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values from dose-response data .
- Synthetic Yield Improvement : Explore enzymatic macrolactonization or microwave-assisted reactions to reduce reaction times.
- Contradiction Mitigation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
